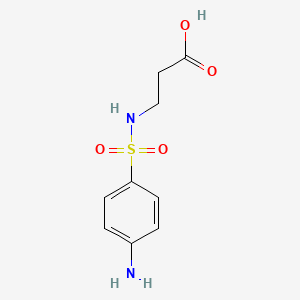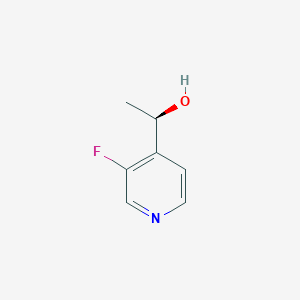
N-l-lactoyl-l-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-l-lactoyl-l-glutamine: is a derivative of the amino acid glutamine, where a lactoyl group is attached to the nitrogen atom of the glutamine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-l-lactoyl-l-glutamine typically involves the enzymatic or chemical attachment of a lactoyl group to the nitrogen atom of l-glutamine. One common method is the enzymatic synthesis using food-grade enzymes, which ensures the compound is safe for use in food products . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar enzymatic processes. The process involves the preparation of precursor compounds, followed by the enzymatic attachment of the lactoyl group. This method is advantageous due to its high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-l-lactoyl-l-glutamine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce l-glutamine and lactic acid.
Deamidation: Enzymatic deamidation can convert the amide group to a carboxyl group, producing glutamic acid.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions.
Deamidation: Catalyzed by enzymes such as glutaminases under mild conditions.
Major Products:
Hydrolysis: Produces l-glutamine and lactic acid.
Deamidation: Produces glutamic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-l-lactoyl-l-glutamine is used as a precursor in the synthesis of various bioactive compounds.
Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is known to enhance the umami taste in food products, making it a valuable additive in the food industry .
Medicine: The compound has potential therapeutic applications due to its ability to modulate immune responses and support gut health. It is being investigated for its role in treating conditions such as sepsis and inflammatory bowel disease .
Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of food products. Its stability and safety make it an ideal additive for various food formulations .
Wirkmechanismus
N-l-lactoyl-l-glutamine exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
N-l-lactoyl-l-methionine: Known for its kokumi-enhancing properties in food products.
N-l-lactoyl-l-tryptophan: Used as a bitterness masker in food formulations.
N-acetyl-l-glutamine:
Uniqueness: N-l-lactoyl-l-glutamine is unique due to its dual role in enhancing flavor and supporting health. Its stability and safety make it a versatile compound in both food and pharmaceutical industries. Unlike other derivatives, it combines the benefits of glutamine with the sensory properties of lactoyl compounds, making it a valuable additive in various applications .
Eigenschaften
Molekularformel |
C8H14N2O5 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O5/c1-4(11)7(13)10-5(8(14)15)2-3-6(9)12/h4-5,11H,2-3H2,1H3,(H2,9,12)(H,10,13)(H,14,15)/t4-,5-/m0/s1 |
InChI-Schlüssel |
BBWXXSMJZBBFRK-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)

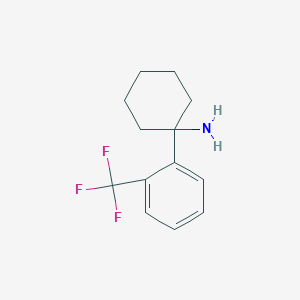
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)
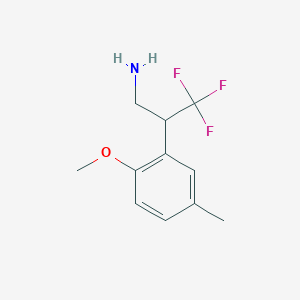
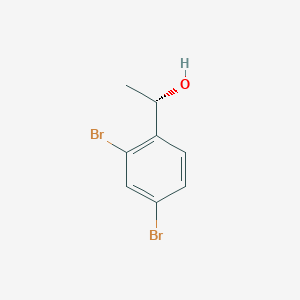

![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)


